Product packaging for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one(Cat. No.:CAS No. 943751-93-7)

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Numéro de catalogue: B1522602
Numéro CAS: 943751-93-7
Poids moléculaire: 226.07 g/mol
Clé InChI: MQUGBXADZXVVJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7) is a brominated derivative of the 1,2-dihydroisoquinolin-3(4H)-one scaffold, a structural motif of significant interest in medicinal chemistry. This compound features a bicyclic aromatic system with a ketone group at position 3 and a bromine substituent at position 7. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.08 g/mol (calculated). The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in synthesizing bioactive molecules.

The 1,2-dihydroisoquinolin-3(4H)-one core is recognized for dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), key targets in Alzheimer’s disease therapy . Derivatives of this scaffold, including 7-bromo-substituted variants, have been explored for their pharmacokinetic and pharmacodynamic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1522602 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one CAS No. 943751-93-7

Propriétés

IUPAC Name

7-bromo-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGBXADZXVVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680685
Record name 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943751-93-7
Record name 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 1,2-dihydroisoquinolin-3(4H)-ol.

    Oxidation: Various oxidized isoquinoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the most notable applications of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

  • Breast Cancer : In vitro studies have evaluated its effectiveness against human breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative). The compound demonstrated promising IC50 values, indicating potent activity compared to standard treatments like Tamoxifen .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antiproliferative Activity in Breast Cancer

A study conducted by researchers evaluated a series of tetrahydroisoquinoline analogs, including this compound. The most active compounds were tested against MCF-7 and MDA-MB-231 cell lines. The results indicated that certain modifications to the isoquinoline structure enhanced antiproliferative activity significantly .

Case Study 2: Docking Studies for Mechanistic Insights

Another research effort utilized molecular docking to explore the binding affinity of this compound with estrogen receptors. The findings revealed favorable interactions that could explain its biological activity and inform future drug design strategies targeting hormone-dependent cancers .

Mécanisme D'action

The mechanism of action of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carbonyl group can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one can be contextualized by comparing it to related derivatives (Table 1). Key differences include bromine positioning, additional substituents, and bioactivity profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features Bioactivity/Applications
This compound 943751-93-7 C₉H₈BrNO 226.08 ~1.3* Br at C7; no additional substituents AChE/BACE-1 dual inhibitor
6-Bromo-1,2-dihydroisoquinolin-3(4H)-one 943749-57-3 C₉H₈BrNO 226.08 ~1.3 Br at C6 Understudied; synthetic intermediate
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one 877265-10-6 C₁₀H₁₀BrNO 240.10 1.6 Br at C7; methyl at C2 Enhanced lipophilicity
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one 891782-60-8 C₉H₈BrNO 226.08 ~1.2 Br at C7; ketone at C1 (isomeric structure) Unreported bioactivity
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one 943749-58-4 C₉H₈BrNO 226.08 ~1.3 Br at C8 Potential intermediate in drug design

*Note: XLogP3 for this compound is estimated based on structural similarity to analogues.

Key Comparisons

Substituent Position and Reactivity: Bromine at C7 (target compound) vs. C6 or C8 alters electronic distribution and steric effects. For example, C7 substitution may optimize binding to AChE’s catalytic site .

Synthetic Accessibility :

  • The target compound and its analogues are synthesized via Cu(I)-catalyzed multicomponent reactions (MCRs) followed by hydrolysis of imines . Methylated derivatives require additional alkylation steps, increasing synthetic complexity .

Bioactivity: this compound derivatives show dual AChE/BACE-1 inhibition, with IC₅₀ values in the micromolar range . Activity is sensitive to substituent positioning; for instance, 6-nitro or 6-amino derivatives (e.g., CAS 552330-86-6) exhibit varied potency .

Safety and Stability: Limited data exist for the target compound, but the 2-methyl analogue (CAS 877265-10-6) has a documented safety profile, including recommendations for dry chemical fire extinguishing and protective equipment during handling .

Research Findings and Implications

  • Medicinal Chemistry : Bromine at C7 enhances electrophilicity, facilitating covalent interactions with enzyme active sites. Methyl groups improve metabolic stability but may reduce solubility .
  • Structure-Activity Relationships (SAR) : Substitution at C6 or C8 diminishes AChE inhibition compared to C7, highlighting the importance of bromine positioning .
  • Synthetic Challenges : Isomeric purity (e.g., 3,4-dihydro vs. 1,2-dihydro structures) requires careful control during hydrolysis steps .

Activité Biologique

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the isoquinoline structure. The molecular formula is C9H8BrNOC_9H_8BrNO, and it has a molecular weight of 228.07 g/mol. The compound's structure is critical for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's. In vitro assays have shown that derivatives of isoquinoline can exhibit selective inhibition towards BChE with varying IC50 values .
  • Antiproliferative Effects : Research indicates that this compound and its derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231) when treated with isoquinoline derivatives .
  • Cell Cycle Modulation : It has been observed that compounds related to this compound can induce cell cycle arrest in cancer cells, particularly at the M phase, leading to increased apoptosis .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of substituted tetrahydroisoquinoline analogs against human breast cancer cell lines. The most active compounds showed IC50 values significantly lower than those of established drugs like Tamoxifen, indicating a promising therapeutic potential for compounds related to this compound .

CompoundCell LineIC50 (μg/mL)Reference
TamoxifenMCF-73.99
7-Bromo AnalogMCF-70.08
Other AnalogMDA-MB-2310.25

Case Study 2: Enzyme Inhibition

In a study focused on BChE inhibitors, derivatives of isoquinoline were synthesized and evaluated for their inhibitory effects. The best-performing compound exhibited an IC50 value of 2.68 ± 0.28 μM against BChE, showcasing the potential for developing new treatments targeting cholinergic dysfunctions .

CompoundEnzyme TargetIC50 (μM)Reference
Isoquinoline DerivativeBChE2.68 ± 0.28
ControlAChE--

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves bromination of a dihydroisoquinolinone precursor. For example, hydrobromic acid (HBr) in acetonitrile at 0°C can achieve bromination of the amino-substituted precursor with moderate yields (~53%) after flash column chromatography using gradients of MeOH in EtOAc . Key factors include temperature control to minimize side reactions and solvent selection to stabilize intermediates.

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques such as:

  • HPLC (for purity assessment >95%),
  • NMR (¹H and ¹³C for functional group verification, e.g., δH ~7.91 ppm for aromatic protons and δC ~162.63 ppm for carbonyl groups) ,
  • HRMS (e.g., [M + H]+ peak at m/z 283.0444 for C₁₂H₁₅BrN₂O) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (e.g., argon) at –20°C in amber vials. Stability tests via TLC or repeated NMR over 30 days can monitor degradation (e.g., bromine displacement or ring oxidation) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics enhance reaction optimization for derivatives of this compound?

  • Methodological Answer : AI-driven simulations enable predictive modeling of reaction pathways. For example:

  • Virtual screening of solvent effects on bromination kinetics,
  • Quantum mechanical calculations (DFT) to identify transition states for regioselective bromination .
    • Data Integration : Cross-reference computational predictions with experimental HPLC and NMR data to resolve discrepancies .

Q. What strategies address contradictory results in biological activity assays involving this compound?

  • Methodological Answer :

  • Control Experiments : Test for off-target interactions using knockout cell lines or competitive binding assays.
  • Batch Analysis : Compare activity across synthetic batches to isolate impurities (e.g., dehalogenated byproducts) as confounding factors .
  • Meta-Analysis : Use datasets from multiple labs to identify consensus trends, applying statistical tools like ANOVA for significance testing .

Q. How can researchers design factorial experiments to study substituent effects on the isoquinolinone core?

  • Methodological Answer :

  • Variables : Bromine position (C7 vs. C8), ring saturation (dihydro vs. tetrahydro), and electron-withdrawing/donating groups.
  • Design : Use a 2³ factorial design to assess interactions between variables. For example, vary bromine position and solvent polarity (DMF vs. THF) to evaluate their combined impact on reaction rate and yield .

Q. What advanced characterization techniques resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • SC-XRD (Single-Crystal X-Ray Diffraction) for absolute configuration confirmation,
  • PXRD (Powder X-Ray Diffraction) to detect polymorphic forms,
  • DSC (Differential Scanning Calorimetry) to study thermal transitions (e.g., melting points ~116–119°C for related brominated analogs) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound in DMSO-d6 vs. CDCl₃?

  • Methodological Answer : Solvent-induced shifts are common. For example:

  • DMSO-d6 : Polar solvent stabilizes charge-separated intermediates, broadening aromatic proton signals.
  • CDCl₃ : Nonpolar solvent may sharpen signals but reduce solubility. Validate assignments via spiking with a known analog or 2D NMR (COSY, HSQC) .

Tables of Key Data

Property Value Method Reference
Melting Point (analog)116–119°CDSC
HRMS [M + H]+283.0444ESI-QTOF
Synthetic Yield (optimized)53%Flash Chromatography
Stability (30 days at –20°C)>95% purity retainedTLC/NMR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.